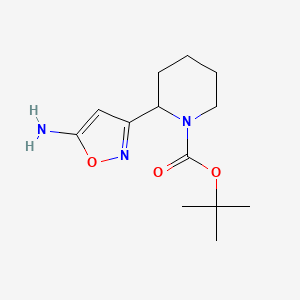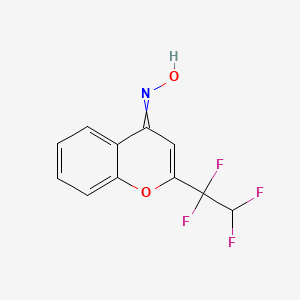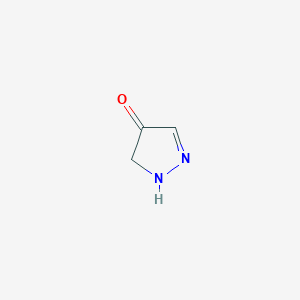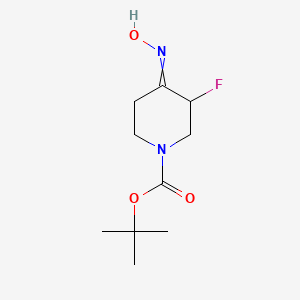![molecular formula C28H32N2O3 B15148283 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B15148283.png)
1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyloxy and methoxybenzyl groups.
Méthodes De Préparation
The synthesis of 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent substitution reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Analyse Des Réactions Chimiques
1-[4-(Benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reaction conditions varying based on the desired transformation.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, including interactions with biological targets and effects on cellular processes.
Medicine: Research may focus on its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: The compound can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[4-(Benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[4-(benzyloxy)benzyl]piperidine and N-(4-methoxybenzyl)piperidine-4-carboxamide share structural similarities but differ in their substitution patterns and functional groups.
Uniqueness: The presence of both benzyloxy and methoxybenzyl groups in the same molecule imparts unique chemical and biological properties, distinguishing it from other related compounds.
Propriétés
Formule moléculaire |
C28H32N2O3 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H32N2O3/c1-32-26-11-7-22(8-12-26)19-29-28(31)25-15-17-30(18-16-25)20-23-9-13-27(14-10-23)33-21-24-5-3-2-4-6-24/h2-14,25H,15-21H2,1H3,(H,29,31) |
Clé InChI |
VEZSHQSMDUSUDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)

![benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate](/img/structure/B15148256.png)



![N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15148282.png)
![2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B15148284.png)
![Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate](/img/structure/B15148287.png)
![(R)-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B15148292.png)
![1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol](/img/structure/B15148304.png)
![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148305.png)
